Distinct Metabolic Fate via Carnitine Conjugation: Acylcarnitine Formation Pathway
Unlike its non-hydroxylated analog dodecanoyl-CoA, which is primarily directed into beta-oxidation, 11-hydroxydodecanoyl-CoA is a specific substrate for carnitine O-palmitoyltransferase, leading to the formation of a unique acylcarnitine species, 11-hydroxydodecanoylcarnitine. While quantitative kinetic data (Km, Vmax) for this specific reaction is not available in the published literature, the qualitative pathway specificity is a critical differential attribute [1].
| Evidence Dimension | Enzymatic Product Formation |
|---|---|
| Target Compound Data | Forms 11-hydroxydodecanoylcarnitine |
| Comparator Or Baseline | Dodecanoyl-CoA forms dodecanoylcarnitine |
| Quantified Difference | Qualitative difference in acylcarnitine product; quantitative kinetic data unavailable |
| Conditions | In vitro enzymatic assay (predicted) |
Why This Matters
This distinct acylcarnitine profile makes 11-hydroxydodecanoyl-CoA an essential standard for targeted metabolomics studies where precise identification and quantification of this specific metabolite is required.
- [1] Pathways: Acylcarnitine 11-Hydroxydodecanoylcarnitine. Small Molecule Pathway Database (SMPDB). 2021. View Source
